Nickel diisobutyldithiocarbamate chemical structure and physical properties
Nickel diisobutyldithiocarbamate chemical structure and physical properties
An In-Depth Technical Guide to Nickel(II) bis(diisobutyldithiocarbamate): Structure, Properties, and Applications
Introduction
Nickel(II) bis(diisobutyldithiocarbamate), often abbreviated as [Ni(S₂CNⁱBu₂)₂], is a coordination complex characterized by a central nickel atom coordinated to two diisobutyldithiocarbamate ligands. These types of complexes, metal dithiocarbamates, are a well-established class of compounds known for their structural diversity and wide-ranging applications.[1] While possessing utility as a polymer additive, [Ni(S₂CNⁱBu₂)₂] has garnered significant attention within the research community primarily for its role as a highly effective single-source precursor.[1][2] This attribute allows for the controlled synthesis of various nickel sulfide (NiSₓ) nanomaterials, which have potential applications in catalysis, energy storage, and electronics.[3]
This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and key applications of Nickel(II) bis(diisobutyldithiocarbamate), with a focus on its use in materials science.
Chemical Structure and Bonding
Molecular Structure
The chemical structure of Nickel(II) bis(diisobutyldithiocarbamate) involves a central nickel(II) ion chelated by two diisobutyldithiocarbamate anions. Each ligand binds to the nickel center through its two sulfur atoms, acting as a bidentate ligand.[4]
The IUPAC name for the compound is nickel(2+) bis(N,N-diisobutylcarbamodithioate). Its molecular formula is C₁₈H₃₆N₂NiS₄.[5][6][7]
Coordination Geometry and Electronic Structure
X-ray crystallography and electronic spectral studies of analogous nickel dithiocarbamate complexes reveal a slightly distorted square-planar coordination geometry around the Ni(II) center.[1][2][8] This arrangement is common for d⁸ metal ions like Ni(II) and results in the complex being diamagnetic.[9][10]
A key feature of the dithiocarbamate ligand is the delocalization of pi-electrons across the S₂C-N fragment. Infrared and NMR spectroscopy studies indicate that the C-N bond has significant double bond character, with a bond order of approximately 1.5.[2][10] This delocalization contributes to the stability of the complex.
Physical and Chemical Properties
Nickel(II) bis(diisobutyldithiocarbamate) is a dark green, crystalline solid at room temperature.[5][11] It is generally stable under ambient conditions and can be handled in the air.[1] Its primary physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [5][6][7] |
| Molecular Weight | ~467.45 g/mol | [7] |
| Appearance | Dark green flakes or powder | [5][11][12] |
| Melting Point | ≥ 86 °C | [5][11] |
| Density | ~1.26 g/cm³ | [5][11] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and toluene. | [1][9] |
Synthesis and Characterization
Synthesis Protocol
The synthesis of [Ni(S₂CNⁱBu₂)₂] is a straightforward precipitation reaction that can be performed in a standard laboratory setting. It involves the reaction of an aqueous solution of a nickel(II) salt with the sodium salt of the diisobutyldithiocarbamate ligand.[1]
Part A: Synthesis of Sodium Diisobutyldithiocarbamate (Ligand)
-
In a flask placed in an ice bath (to manage the exothermic reaction), combine diisobutylamine and a methanolic solution of sodium hydroxide.
-
While stirring vigorously, add carbon disulfide (CS₂) dropwise to the cold solution.
-
Causality: The nucleophilic amine attacks the electrophilic carbon of CS₂, and the base facilitates the deprotonation to form the dithiocarbamate salt. The low temperature prevents the decomposition of the product.[4]
-
-
Continue stirring in the ice bath for 3-4 hours to ensure the reaction goes to completion. The sodium salt of the ligand is used directly in the next step.
Part B: Synthesis of Nickel(II) bis(diisobutyldithiocarbamate)
-
Prepare an aqueous solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O).
-
Add the aqueous nickel chloride solution dropwise to the freshly prepared sodium diisobutyldithiocarbamate solution with constant stirring.
-
A bright green precipitate of [Ni(S₂CNⁱBu₂)₂] will form immediately.[1]
-
Causality: The nickel complex is insoluble in the aqueous-methanolic mixture, causing it to precipitate out of the solution upon formation, which drives the reaction forward.
-
-
Collect the green solid by vacuum filtration and wash it thoroughly with water and then ethanol to remove any unreacted starting materials and inorganic salts.
-
Dry the final product in a desiccator over anhydrous calcium chloride. For higher purity, the complex can be recrystallized from a solvent mixture like chloroform/hexanes.[1]
Caption: Workflow for the two-stage synthesis of [Ni(S₂CNⁱBu₂)₂].
Spectroscopic Characterization
The identity and purity of the synthesized complex can be validated using standard spectroscopic techniques.
| Technique | Expected Result | Interpretation |
| FTIR | Strong band at ~1480-1550 cm⁻¹Single band at ~980-1000 cm⁻¹ | Corresponds to the ν(C-N) "thioureide" bond, indicating partial double bond character.[2][10]Corresponds to the ν(C-S) stretch; its singlet nature supports the bidentate coordination of the ligand.[10] |
| ¹H NMR | Sharp, well-resolved signals. | Confirms the diamagnetic nature of the square-planar Ni(II) complex.[10] |
| Deshielded signals for protons on carbons adjacent to the nitrogen atom. | Caused by the electron-withdrawing nature of the dithiocarbamate group and the flow of electron density through the π-system.[10] | |
| UV-Vis | Absorption bands in the visible region (e.g., ~560 nm and ~670 nm for similar complexes). | Characteristic of d-d electronic transitions (e.g., ³A₂g→³T₁g) consistent with a square-planar or octahedral geometry.[4] |
Key Applications
Single-Source Precursor for Nickel Sulfide Nanoparticles
The most prominent application of [Ni(S₂CNⁱBu₂)₂] is as a single-source precursor (SSP) for the synthesis of nickel sulfide nanoparticles.[3][13] An SSP is a molecule that contains all the necessary elements for the final material (in this case, nickel and sulfur) in a single compound. This approach offers excellent control over the stoichiometry of the resulting nanoparticles.[3]
Experimental Protocol: Solvothermal Synthesis of NiS Nanoparticles
-
In a three-neck flask, dissolve a specific amount of [Ni(S₂CNⁱBu₂)₂] (e.g., to achieve a 5 mM concentration) in a high-boiling point coordinating solvent, such as oleylamine.[3]
-
Causality: Oleylamine acts as both a solvent and a capping agent, controlling the growth and preventing the agglomeration of the nanoparticles.
-
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes to remove oxygen, which could lead to the formation of nickel oxides.[1]
-
Heat the solution to a specific temperature (e.g., 150-280 °C) and maintain it for a set duration (e.g., 10-60 minutes).[3][13] The thermal decomposition of the precursor complex occurs at this stage.
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent like ethanol or a solvent/non-solvent mixture (e.g., toluene/ethanol) to precipitate the nanoparticles.[3]
-
Isolate the nanoparticles by centrifugation, and wash them repeatedly with a toluene/ethanol mixture to remove residual oleylamine and byproducts.
-
Dry the resulting nanoparticle powder under a vacuum.
Controlling Nanoparticle Phase
A significant advantage of using [Ni(S₂CNⁱBu₂)₂] is the ability to tune the crystal phase of the resulting nickel sulfide product by carefully controlling the reaction parameters.[13]
-
Temperature Dependence: At lower temperatures (e.g., 150 °C), the kinetically favored hexagonal α-NiS phase is typically formed. As the temperature is increased (e.g., towards 280 °C), the thermodynamically more stable rhombohedral β-NiS (millerite) phase is produced.[13]
-
Concentration and Additive Effects: Varying the precursor concentration can influence particle size.[13] Furthermore, introducing additional sulfur sources, like tetra-iso-butyl thiuram disulfide, can stabilize certain phases (like α-NiS) at higher temperatures or lead to the formation of other phases like Ni₃S₄ or NiS₂.[3][13]
Caption: Phase control of NiSₓ nanoparticles via reaction conditions.
Polymer Additive
Beyond materials synthesis, Nickel(II) bis(diisobutyldithiocarbamate) serves as a multifunctional additive in the rubber industry. It is used as an antioxidant, antiozonant, and UV stabilizer for various synthetic rubbers, including NBR, SBR, and EPDM.[11][12] It also functions as a heat stabilizer for polymers like epichlorohydrin.[11] Its role is to protect the polymer chains from degradation caused by heat, oxidation, and exposure to ozone and UV radiation, thereby extending the service life of the material.
Conclusion
Nickel(II) bis(diisobutyldithiocarbamate) is a versatile coordination complex with a well-defined square-planar structure. Its straightforward synthesis and stability make it an accessible compound for various scientific endeavors. While it holds value as a polymer additive, its primary significance in modern research lies in its role as a robust single-source precursor. The ability to precisely control the synthesis of various nickel sulfide nanoparticle phases by tuning reaction conditions underscores its importance in the development of advanced materials for catalytic, electronic, and energy storage applications.
References
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Gul, S., et al. (2016). Synthesis, Structure, Characterization, and Decomposition of Nickel Dithiocarbamates. NASA Technical Reports Server. Retrieved from [Link]
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Hossan, S., et al. (2020). Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. Journal of Scientific Research. Retrieved from [Link]
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Roffey, A., et al. (2018). Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors. Nanoscale. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nickel bis(dibutyldithiocarbamate). PubChem Compound Database. Retrieved from [Link]
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Gul, S., et al. (2016). Synthesis, Structure, Characterization, and Decomposition of Nickel Dithiocarbamates: Effect of Precursor Structure and Processing Conditions on Solid-State Products. NASA Technical Reports Server. Retrieved from [Link]
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Armarego, W. L. F. (2009). Bis(N-butyl-N-ethyldithiocarbamato-κ2 S,S′)nickel(II). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Sivasankar, C., & Anandan, S. (2019). synthesis, spectral characterization of nickel(II) dithiocarbamates and its solvothermal decomposition to nano nickel. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
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